Putative PAR2 Antagonism: A Divergent Mechanism from Common Piperazine-Urea Targets
The DrugMAP database annotates 'Piperazine urea derivative 3' (synonym: PMID26936077-Compound-18) as a Proteinase Activated Receptor 2 (PAR2) antagonist, with patented indications for inflammation and solid tumors [1]. This is a mechanistically distinct profile compared to the majority of piperazine-urea derivatives, which are typically optimized for FAAH, sEH, or monoamine transporters. No quantitative potency data (e.g., IC50, Ki) for PAR2 antagonism are provided in the database record [1]. The compound 1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea, a close structural analog, is cataloged by vendors but lacks any disclosed biological data, highlighting the uniqueness of the target annotation for the o-tolyl derivative . This divergence, if validated, represents a key differentiator for research programs focused on PAR2-mediated pathways, distinguishing it from FAAH- or transporter-oriented analogs like JNJ-42165279.
| Evidence Dimension | Primary Biological Target Annotation |
|---|---|
| Target Compound Data | PAR2 Antagonist (annotated, unvalidated) |
| Comparator Or Baseline | Typical piperazine-urea derivatives (e.g., JNJ-42165279): FAAH inhibitor; Arylpiperazines: SERT/5-HT1A ligands |
| Quantified Difference | Not quantifiable; qualitative target divergence |
| Conditions | Database annotation (DrugMAP); patent status indicated |
Why This Matters
For procurement decisions, this suggests a unique, albeit unvalidated, biological target that differentiates this compound from most commercially available piperazine-urea standards.
- [1] DrugMAP. Drug Details: Piperazine urea derivative 3 (DMNAJWQ). IDRBLab. Accessed 2026-04-28. View Source
